1-Phenyl-3-(9H-xanthen-9-yl)urea falls under the following classifications:
The synthesis of 1-Phenyl-3-(9H-xanthen-9-yl)urea can be achieved through several methods, primarily involving the reaction between phenyl isocyanate and 9H-xanthene-9-carbonyl chloride. The synthesis typically follows these steps:
The molecular structure of 1-Phenyl-3-(9H-xanthen-9-yl)urea can be depicted as follows:
InChI=1S/C20H16N2O2/c1-13(21)23(22)20(24)19-15(14(2)3)18(19)25/h2-12,21H,1H3,(H2,23,24)
The compound exhibits a planar structure due to the conjugation between the aromatic systems, which enhances its stability and potential reactivity in biological systems.
1-Phenyl-3-(9H-xanthen-9-yl)urea can participate in various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action for 1-Phenyl-3-(9H-xanthen-9-yl)urea largely depends on its application in biological systems:
Common techniques used for characterizing this compound include:
1-Phenyl-3-(9H-xanthen-9-yl)urea has several notable applications across various scientific domains:
The compound may find utility in developing new dyes and pigments owing to its vibrant color properties derived from the xanthene structure.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4